3,5,5-Trimethyloxolan-2-one

Description

Historical Trajectories and Chemical Significance of Furanone Derivatives

Furanone derivatives are a class of compounds with a rich history and widespread significance. They are key constituents in the aroma and flavor profiles of many fruits and foods. acs.orgnih.gov One of the most well-known examples is 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®), which is crucial to the aroma of strawberries and pineapples. nih.gov Its methylated derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone, known as mesifurane, is a significant flavorant in arctic brambles and mangoes, with its importance in Nordic berries being discovered in the early 1970s in Finland. acs.orgnih.gov

The chemical significance of furanones extends far beyond flavor science. They are versatile intermediates in organic synthesis, prized for their reactivity which allows for facile ring-opening and conversion to other important heterocyclic systems like pyrrolones, pyridazinones, and pyrazoles. tandfonline.com This versatility has led to the development of numerous synthetic methodologies. For instance, efficient syntheses for 2(5H)-furanone derivatives have been developed using various catalysts and reaction pathways, such as the dehydrative etherification of mucohalic acids or the cycloketonization of γ-hydroxyl ynones. sioc-journal.cnrsc.org Researchers have also explored tandem reactions to create complex polycyclic furanone derivatives containing structures like 1,2,3-triazoles. sioc-journal.cn

In medicinal chemistry, furanone scaffolds are investigated for a wide range of biological activities. tandfonline.com Studies have shown that derivatives can exhibit anti-inflammatory, antimicrobial, antiviral, and anticancer properties. tandfonline.com For example, certain 2-furanone derivatives have shown anti-inflammatory activity comparable to established drugs like diclofenac. tandfonline.com Furthermore, chiral furanones derived from terpenes have demonstrated notable activity against pathogenic bacteria like Staphylococcus aureus and can act synergistically with existing antibiotics. mdpi.com The use of furanone reagents such as fluorescamine (B152294) and 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) for the fluorescent detection of primary amines has also been a significant application in analytical biochemistry for decades. mdpi.com

Structural Characteristics and Isomeric Considerations for 3,5,5-Trimethyloxolan-2-one

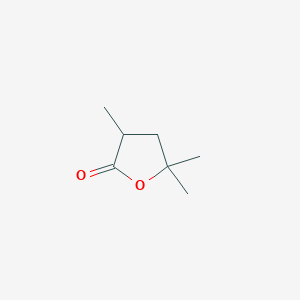

This compound, also known as dihydro-3,5,5-trimethyl-2(3H)-furanone, is a saturated five-membered lactone (a cyclic ester). uni.lucymitquimica.com Its structure consists of an oxolane (tetrahydrofuran) ring with a ketone group at the second position and three methyl groups substituting the ring at positions 3 and 5. uni.lu

Below is a table summarizing its key structural and chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 2610-96-0 | cymitquimica.com |

| Molecular Formula | C₇H₁₂O₂ | uni.lucymitquimica.com |

| Molecular Weight | 128.17 g/mol | uni.lucymitquimica.com |

| Canonical SMILES | CC1CC(=O)OC1(C)C | uni.lu |

| InChI Key | MERKSIJKRHUJNG-UHFFFAOYSA-N | uni.lu |

Isomerism is an important consideration for this compound. The molecular formula C₇H₁₂O₂ can correspond to numerous structural isomers. Within the trimethyloxolan-2-one family alone, the positions of the three methyl groups on the lactone ring can vary, leading to isomers such as:

3,3,5-Trimethyloxolan-2-one (CAS: 36763-77-6) chemsrc.com

3,4,4-Trimethyloxolan-2-one (CAS: 1679-56-7) guidechem.com

4,5,5-Trimethyloxolan-2-one (CAS: 2981-96-6) smolecule.com

Furthermore, the 3,5,5-trimethyl isomer possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers: (R)-3,5,5-trimethyloxolan-2-one and (S)-3,5,5-trimethyloxolan-2-one. The specific stereochemistry can be critical in biological systems and chiral synthesis, a principle that is well-established for other furanone derivatives. mdpi.com The separation and characterization of such isomers often require specialized analytical techniques. docbrown.info

Current Research Frontiers and Knowledge Gaps Pertaining to this compound

Current research on this compound and its close isomers appears to be concentrated in analytical and synthetic chemistry, though detailed studies on the specific 3,5,5-isomer are limited.

Research Frontiers:

Analytical Detection: A closely related isomer, 3,4,5-trimethyloxolan-2-one, has been identified as a volatile organic compound in medicinal plants like Acanthopanacis Cortex, suggesting that compounds of this class could serve as biomarkers for distinguishing between different plant species. nih.gov Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are crucial for the identification of these isomers in complex mixtures. nih.gov In environmental science, the related compound 5-ethyl-4,4,5-trimethyloxolan-2-one was tentatively identified in industrial wastewater using high-resolution mass spectrometry, highlighting the relevance of this compound class in environmental monitoring. acs.org

Synthetic Utility: The furanone core is a versatile synthetic intermediate. smolecule.com While specific research on this compound is not abundant, research on analogous structures suggests potential pathways. For example, the introduction of a bromine atom at the C3 position of a similar furanone enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the synthesis of more complex biaryl structures. smolecule.com The lactone ring can also undergo reduction with agents like lithium aluminum hydride or be opened via oxidation. smolecule.com

Knowledge Gaps:

Synthesis and Characterization: While general synthetic routes for furanones are well-documented, specific, high-yield synthetic pathways tailored to this compound, particularly its enantiomerically pure forms, are not widely reported in publicly available literature. Detailed spectroscopic and crystallographic data for this specific isomer remains scarce.

Biological Activity: There is a significant gap in the understanding of the biological activities of this compound. Although general furanone derivatives have shown a wide range of bioactivities, from antimicrobial to anti-inflammatory, specific investigations into this isomer are lacking. tandfonline.commdpi.com Its potential as a cytotoxic agent or a seed germination inhibitor has been suggested for related compounds, but dedicated studies are needed for confirmation. smolecule.com

Natural Occurrence: Beyond the identification of a related isomer in one type of medicinal plant, the natural occurrence of this compound is not well-established. nih.gov Its potential presence as a flavor or aroma compound in foods, beverages, or essential oils is an area ripe for exploration.

Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-4-7(2,3)9-6(5)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERKSIJKRHUJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514722 | |

| Record name | 3,5,5-Trimethyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2610-96-0 | |

| Record name | 3,5,5-Trimethyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5,5 Trimethyloxolan 2 One

Established Synthetic Pathways to 3,5,5-Trimethyloxolan-2-one

Alkylation and Cyclization-Based Syntheses of Oxolanones

The generation of the oxolanone core, a five-membered lactone ring, often relies on the strategic formation of carbon-carbon and carbon-oxygen bonds through alkylation and subsequent intramolecular cyclization reactions. unife.itrsc.org The carbonyl group is a key functional group in organic synthesis, and the ability to generate enolates by deprotonating the α-carbon atoms is particularly useful for forming carbon-carbon bonds. thieme-connect.de

A common approach involves the use of a suitable precursor that can undergo alkylation at a specific position, followed by an internal reaction to form the cyclic ester. For instance, a modular, three-step strategy for the synthesis of γ- and N-substituted γ-lactams, which are structurally related to oxolanones, involves the deoxygenative activation of secondary amides, a photochemical silane-mediated radical alkylation, and intramolecular cyclization. chemrxiv.org This highlights the general principle of using an alkylation-cyclization cascade. While specific examples for this compound are not extensively detailed in the provided results, the fundamental approach of alkylating a suitable acyclic precursor and then inducing cyclization remains a cornerstone of lactone synthesis.

Reductive Transformations in Oxolanone Synthesis

Reductive methodologies also play a significant role in the synthesis of oxolanones. These transformations can involve the reduction of various functional groups to facilitate the formation of the lactone ring. For example, the reduction of α,β-unsaturated esters coupled with carbonyl compounds can yield substituted γ-lactones. lookchem.com

One notable method is the controlled reduction of specific precursors. For instance, the reduction of certain cyclic compounds can lead to the formation of the desired furanone structure. While the direct reductive synthesis of this compound is not explicitly outlined, related reductive processes are well-established. For example, the reduction of 4,5,5-trimethyldihydrofuran-2(3H)-one with lithium aluminum hydride (LiAlH₄) selectively hydrogenates the carbonyl to a hydroxyl group, forming 4,5,5-trimethyltetrahydrofuran-2-ol, which can then be used in further reactions. smolecule.com This demonstrates the utility of reductive steps in modifying and creating oxolanone-related structures.

Innovative and Sustainable Synthetic Approaches

Catalytic Strategies in this compound Formation

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. Catalytic approaches for the synthesis of oxolanones, including this compound, are being actively explored. chemsynthesis.comgoogle.com Catalysis is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. acs.org

For instance, the synthesis of γ-butyrolactone, a related compound, can be achieved through the hydrogenation of succinic anhydride (B1165640) using a ruthenium complex as a catalyst. researchgate.net Another example is the use of triflic acid as a catalyst in a one-pot annulation reaction of arylepoxides and arylalkynes to synthesize 1-arylnaphthalenes, which involves an epoxide to carbonyl rearrangement and cyclization. researchgate.net Although a specific catalytic system for the direct synthesis of this compound is not detailed, the application of transition metal catalysts and Brønsted acids in related lactone syntheses suggests a promising avenue for future research. researchgate.netmolaid.com

Green Chemistry Principles in Oxolanone Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like oxolanones. frontiersin.orgwikipedia.org This involves the use of greener solvents, such as water or ionic liquids, and the development of catalyst-free reactions or the use of alternative energy sources like microwave irradiation. frontiersin.org

One of the core tenets of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. acs.org The development of synthetic routes that minimize waste and avoid the use of toxic reagents is a key goal. For example, the use of dialkyl carbonates as green reagents and solvents for the synthesis of various heterocycles, including tetrahydrofuran (B95107) systems, has been explored. frontiersin.org While specific green synthesis protocols for this compound are not extensively documented, the broader trends in organic synthesis point towards the increasing adoption of these principles.

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of chiral molecules is of paramount importance, as the biological activity of enantiomers can differ significantly. encyclopedia.pub This has led to the development of numerous methods to obtain compounds with high enantiomeric purity. nih.gov Methodologies for stereoselective synthesis include the use of chiral auxiliaries, organocatalysis, biocatalysis, and the chiral pool approach. nih.govethz.ch

For furanosesquiterpenes, which are structurally related to oxolanones, stereoselective synthesis has been achieved through methods like lipase-mediated resolution of racemic diols. mdpi.com This enzymatic approach allows for the separation of enantiomers, providing access to enantiomerically pure starting materials for further synthesis. mdpi.com While specific methods for the stereoselective synthesis of the enantiomers of this compound are not detailed in the provided results, the general strategies employed for other chiral lactones are applicable. These can include asymmetric synthesis, where new stereocenters are introduced using a chiral reagent or catalyst, and the resolution of racemic mixtures. ethz.chslideshare.net

Asymmetric Catalytic Routes to Chiral Furanone Frameworks

Asymmetric catalysis is a powerful alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. acs.org This method is often more atom-economical and efficient for large-scale synthesis. tcichemicals.com Numerous catalytic systems have been developed for the asymmetric synthesis of chiral γ-butyrolactones (furanones). acs.org

One prominent method is the asymmetric hydrogenation of γ-butenolides. For example, rhodium complexes with chiral phosphine (B1218219) ligands, such as ZhaoPhos, have been shown to be highly effective for the hydrogenation of various γ-butenolides and γ-hydroxybutenolides. rsc.orgrsc.org This protocol provides access to a wide range of chiral γ-butyrolactones with excellent conversions and enantioselectivities (up to >99% conversion and 99% ee). rsc.orgrsc.org This methodology has been applied to the concise synthesis of pharmaceutical drugs, demonstrating its practical utility. rsc.org

Another important route is the asymmetric hydrogenation of γ-keto acids, which can undergo a reduction/lactonization sequence. Ruthenium catalysts, in combination with a chiral ligand and a hydrogen source like a formic acid–triethylamine azeotrope, can catalyze the asymmetric transfer hydrogenation of γ-keto carboxylic acids. rsc.org This dynamic kinetic resolution process affords valuable multicyclic γ-lactones in high yields and with excellent diastereo- and enantioselectivities (>20:1 dr and 99% ee). rsc.org

Catalytic asymmetric cyclocarbonylation reactions also provide an atom-economical route to the butyrolactone skeleton. Chiral titanocene (B72419) catalysts, for instance, can catalyze the formal [2+2+1] cycloaddition of an enal or enone with carbon monoxide to form fused γ-butyrolactones in very good to excellent yields. acs.org The stereochemical outcome is controlled by the chiral ligand on the titanium catalyst. acs.org

Furthermore, organocatalysis, which uses small organic molecules as catalysts, has emerged as a significant tool. Chiral guanidine (B92328) bases have been utilized to catalyze the direct vinylogous Michael addition of functionalized furanones to nitroalkenes, providing enantioenriched α,γ-functionalized butenolides with high diastereo- and enantioselectivity. acs.org These methods highlight the versatility of asymmetric catalysis in constructing complex chiral furanone frameworks.

| Catalyst System | Reaction Type | Substrate Type | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Rh/ZhaoPhos | Asymmetric Hydrogenation | γ-Butenolides | Up to >99% conversion | Up to 99% ee | rsc.org |

| Ru-TsDPEN / HCOOH-NEt₃ | Asymmetric Transfer Hydrogenation (DKR) | γ-Keto Carboxylic Acids | Up to 92% | Up to 99% ee, >20:1 dr | rsc.org |

| (EBTHI)Ti(CO)₂ (chiral titanocene) | Asymmetric Cyclocarbonylation | Enals and Enones | Very good to excellent | Major enantiomer corresponds to specific metallacycle | acs.org |

| Axially Chiral Guanidine Base | Vinylogous Michael Addition | α-Thio Substituted Furanones and Nitroalkenes | Good to high | Highly syn-diastereoselective and enantioselective | acs.org |

| Cooperative Catalysis (Chiral Ti-Lewis Acid / NHC) | Dimerization | Cinnamaldehyde | Not specified | 60% ee, 20:1 dr | acs.org |

Mechanistic Investigations into the Chemical Reactivity of 3,5,5 Trimethyloxolan 2 One

Elucidation of Reaction Mechanisms

The reactivity of 3,5,5-trimethyloxolan-2-one can be understood through the lens of fundamental organic reaction mechanisms, including nucleophilic, electrophilic, radical, and pericyclic pathways.

Nucleophilic and Electrophilic Reactions of Lactone Systems

The core reactivity of lactones stems from the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophiles. wikipedia.org

Nucleophilic Reactions: The ester group within the lactone ring is susceptible to nucleophilic attack, which typically results in a ring-opening reaction. smolecule.com This process involves the addition of a nucleophile to the carbonyl carbon, followed by the cleavage of the acyl-oxygen bond. Common nucleophiles like amines or thiols react to yield functionalized carboxylic acid derivatives. smolecule.com For instance, the reaction with an amine would produce a γ-hydroxyamide.

The reduction of the lactone with strong reducing agents like lithium aluminum hydride (LiAlH₄) is another key nucleophilic reaction. This process reduces the carbonyl group to a hydroxyl group, effectively opening the ring to form the corresponding diol, in this case, 4-methylpentane-1,4-diol. smolecule.com

Electrophilic Reactions: Electrophilic reactions on the saturated carbocyclic backbone of this compound are less common due to the absence of π-electrons. However, electrophilic reactions are crucial in the synthesis of lactone systems. For example, halolactonization, where an alkene is attacked by a halogen in the presence of an intramolecular carboxylic acid, is a classic method for forming γ-lactones. wikipedia.org For derivatives, such as α,β-unsaturated lactones, electrophilic addition to the double bond is a viable pathway. Studies on α-benzylidene-γ-butyrolactone have demonstrated electrophilic substitution reactions, such as bromination. acs.org

Radical and Pericyclic Transformations Involving this compound

Beyond polar reactions, lactones can participate in transformations involving radical intermediates and concerted pericyclic pathways.

Radical Transformations: Lactones can undergo radical rearrangements, such as ring contractions and expansions, although these are not always straightforward. acs.org More synthetically useful are radical reactions that functionalize the lactone structure. Copper-catalyzed enantioselective radical oxyfunctionalization of alkenoic acids provides a powerful method to synthesize chiral lactones. nih.gov In this process, a radical adds to the double bond of an unsaturated carboxylic acid, and the resulting alkyl radical is trapped intramolecularly by the carboxyl group to form the lactone ring. nih.gov While this compound itself is saturated, its unsaturated precursors or derivatives can undergo such radical cyclizations. For example, photoinduced decarboxylative radical macrolactonization has been used to create large-ring lactones from carboxylic acids bearing an electron-deficient alkene. acs.org

Pericyclic Transformations: Pericyclic reactions are concerted processes that occur via a cyclic transition state and are governed by the principles of orbital symmetry. msu.edu While this compound is a saturated lactone and thus not a direct participant in many common pericyclic reactions like Diels-Alder, its unsaturated analogs are reactive. For example, α,β-unsaturated lactones can undergo [2+2] cycloaddition reactions. sioc-journal.cnnih.gov Furthermore, computational studies have explored the dyotropic rearrangement of β-lactones, a type of pericyclic reaction involving the simultaneous migration of two sigma bonds. rsc.org

Strategic Derivatization for Functional Group Interconversion

The this compound scaffold can be strategically modified to introduce new functional groups and synthesize novel analogs with tailored properties.

Synthesis of Novel this compound Analogs

Creating analogs of this compound often involves multi-step synthetic sequences starting from the parent lactone or its precursors. A key strategy involves introducing a handle for cross-coupling reactions. For example, the C3 position (α to the carbonyl) can be halogenated. Bromination with N-bromosuccinimide (NBS) yields 3-bromo-3,5,5-trimethyloxolan-2-one. This bromo-derivative serves as a versatile precursor for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids, leading to the synthesis of a library of 3-aryl-3,5,5-trimethyloxolan-2-one analogs. smolecule.com

The following table summarizes representative Suzuki-Miyaura coupling reactions to form such analogs. smolecule.com

| Aryl Boronic Acid | Catalyst System | Base | Solvent | Product Yield (%) |

| Phenylboronic acid | 0.5 mol% Pd@h-Fe₂O₃@C | Na₂CO₃ | Ethanol/Water | 95 |

| 4-Methoxyphenylboronic acid | 0.5 mol% Pd@h-Fe₂O₃@C | Na₂CO₃ | Ethanol/Water | 92 |

| 4-Nitrophenylboronic acid | 0.5 mol% Pd@h-Fe₂O₃@C | Na₂CO₃ | Ethanol/Water | 88 |

Table 1: Synthesis of 3-aryl-3,5,5-trimethyloxolan-2-one analogs via Suzuki-Miyaura cross-coupling.

Controlled Functionalization of the Oxolanone Core

The oxolanone core can be functionalized through several methods that target either the carbonyl group or the ring itself.

Oxidation: Controlled oxidation can lead to ring cleavage. Treatment with powerful oxidizing agents like ozone or peroxides can break the lactone ring to form γ-dicarbonyl compounds or dicarboxylic acid precursors. smolecule.com

Reduction: As mentioned, reduction with LiAlH₄ opens the ring to form 4-methylpentane-1,4-diol. smolecule.com This diol is a versatile intermediate that can undergo further reactions like etherification or esterification to build more complex structures. smolecule.com

Michael Addition: An α,β-unsaturated derivative of this compound can act as a Michael acceptor. This allows for the conjugate addition of nucleophiles, a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position. Asymmetric versions of this reaction, using chiral catalysts, can generate new stereocenters with high control. smolecule.com

Photochemical and Electrochemical Reaction Modalities

Light and electricity offer alternative energy sources to drive chemical reactions, often enabling unique transformations not achievable through thermal methods.

Photochemical Reactions: The photochemistry of lactones is diverse. α,β-Unsaturated lactones can undergo cis-trans isomerization of exocyclic double bonds or rearrange to β,γ-unsaturated isomers upon UV irradiation. oup.com They are also known to participate in [2+2] photocycloaddition reactions with alkenes. sioc-journal.cnnih.gov For saturated lactones, photochemical reactions are less common but can be initiated. For instance, the Zimmerman–O'Connell–Griffin rearrangement, a photomediated 1,5-aryl shift, has been applied to the synthesis of β-lactones. nih.gov While specific photochemical studies on this compound are not widely reported, its derivatives, particularly unsaturated ones, would be expected to exhibit this type of reactivity.

Electrochemical Reactions: Electrosynthesis provides a powerful and often more sustainable alternative to traditional chemical methods for forming and modifying molecules. Electrochemical techniques have been developed for the direct synthesis of aromatic lactones through dehydrogenative C-O cyclization. nih.gov Other methods include the electrochemical synthesis of γ-lactones from the intermolecular oxidative coupling of malonates and styrenes. acs.org These reactions typically involve the generation of radical intermediates at an electrode surface. researchgate.netorganic-chemistry.org For this compound, electrochemical methods could potentially be used for its synthesis from an appropriate open-chain hydroxy acid via an intramolecular C-O bond formation, or for its functionalization through electrochemically generated radical species.

The table below details conditions for a general electrochemical lactonization. organic-chemistry.org

| Substrate Type | Anode | Cathode | Electrolyte | Solvent | Product Yield (%) |

| 2-Alkylbenzoic Acids | Graphite (C) | Nickel (Ni) | n-Bu₄NClO₄ | DCM/HFIP | up to 92 |

Table 2: General conditions for electrochemical C(sp³)-H lactonization.

Characterization of Reaction Intermediates and Transition States in this compound Chemistry

The elucidation of reaction mechanisms involving this compound, a substituted γ-butyrolactone, is critically dependent on the characterization of transient species such as reaction intermediates and the transition states that connect them. While direct experimental data for this specific compound is limited, extensive research on related γ-butyrolactones provides a robust framework for understanding its reactivity. The characterization of these fleeting structures relies on a combination of advanced spectroscopic techniques and computational chemistry.

Detailed mechanistic studies often involve trapping and identifying intermediates or, more commonly, inferring their structure and energetics through computational modeling. These investigations are fundamental to predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.

Spectroscopic Approaches to Intermediate Characterization

The direct observation and characterization of reaction intermediates are challenging due to their low concentrations and short lifetimes. However, specialized techniques under controlled conditions can provide invaluable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is a powerful tool for studying reaction mechanisms. By slowing down reaction kinetics, it is sometimes possible to observe the signals of transient intermediates. For instance, in studies of glycosylation reactions, which can involve lactone-like intermediates, low-temperature NMR has been used to detect and characterize species that would otherwise be fleeting at room temperature. nih.gov Exchange NMR spectroscopy (EXSY) is another sophisticated technique that can be used to detect and infer the structure of low-abundance intermediates that are in equilibrium with more stable, observable species. ru.nl For this compound, this could be applied to study equilibria in acid- or base-catalyzed hydrolysis or other ring-opening reactions.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy is particularly useful for monitoring the progress of a reaction in real-time and identifying functional groups of intermediates. researchgate.net For example, in the study of lactone polymerization, the disappearance of the characteristic carbonyl (C=O) stretch of the lactone and the appearance of new bands can signify the formation of intermediates like a ring-opened ester.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be employed to detect and characterize charged intermediates in the gas phase. nih.gov By coupling MS with techniques like infrared ion spectroscopy (IRIS), it is possible to obtain structural information on these isolated ions, which can then be compared with computed structures of proposed intermediates. nih.gov

Computational Modeling of Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of reactions involving lactones. These calculations provide insights into the geometries, energies, and spectroscopic properties of intermediates and transition states that are often inaccessible experimentally.

Research on the methylation of trans-fused γ-butyrolactones has demonstrated that the stereochemical outcome is dictated by the conformational preference of the enolate intermediate and the relative energies of the corresponding transition states. acs.org Computational models have shown that the non-planar structure of the enolate intermediate can favor alkylation from a specific face, leading to a high degree of diastereoselectivity. acs.org These findings suggest that for reactions involving the α-carbon of this compound, the structure of the corresponding enolate or enol intermediate will be a key determining factor.

In the context of ring-opening polymerization of lactones, DFT calculations have been used to elucidate the multi-step mechanism, identifying the structures and relative energies of intermediates and transition states for both initiation and propagation steps. chinesechemsoc.org For example, in the organocatalyzed ring-opening of α-methylene-γ-butyrolactone, computational studies have detailed the energetics of the intermediates and transition states for both the desired ring-opening polymerization and the competing vinyl addition polymerization. chinesechemsoc.org

A plausible reaction pathway for the acid-catalyzed hydrolysis of a γ-butyrolactone, for instance, can be computationally modeled to determine the structures of the protonated lactone, the tetrahedral intermediate, and the final ring-opened product, along with the transition states connecting them.

Interactive Data Table: Predicted Spectroscopic Data for a Hypothetical Reaction Intermediate

The following table presents hypothetical, yet plausible, spectroscopic data for a key intermediate in a reaction of this compound, such as a tetrahedral intermediate in hydrolysis. This data is based on typical values for similar structures and illustrates the type of information sought in mechanistic studies.

| Parameter | Value | Technique | Notes |

| ¹H NMR Chemical Shift (δ) | 1.2-1.5 ppm | ¹H NMR | Methyl groups on C5 |

| ¹H NMR Chemical Shift (δ) | 1.6-1.8 ppm | ¹H NMR | Methyl group on C3 |

| ¹H NMR Chemical Shift (δ) | 2.0-2.5 ppm | ¹H NMR | Methylene (B1212753) group (CH₂) on C4 |

| ¹³C NMR Chemical Shift (δ) | 95-105 ppm | ¹³C NMR | Quaternary carbon (C2) of the tetrahedral intermediate |

| IR Absorption (ν) | 3200-3600 cm⁻¹ | IR | O-H stretch of hydroxyl groups |

| IR Absorption (ν) | 1050-1150 cm⁻¹ | IR | C-O stretch |

Sophisticated Spectroscopic and Chromatographic Analysis of 3,5,5 Trimethyloxolan 2 One

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3,5,5-Trimethyloxolan-2-one. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of a capillary column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process induces fragmentation of the molecule, generating a unique mass spectrum that serves as a chemical fingerprint.

The resulting mass spectrum plots the mass-to-charge ratio (m/z) of the fragments against their relative abundance. The molecular ion peak ([M]⁺), corresponding to the intact molecule minus one electron, is expected at an m/z of 128, consistent with the molecular weight of C₇H₁₂O₂. The fragmentation pattern for γ-lactones is influenced by the stability of the resulting carbocations and radical species. For this compound, characteristic fragmentation would likely involve:

α-cleavage: Breakage of the bonds adjacent to the carbonyl group.

Loss of alkyl groups: Elimination of one of the methyl groups is a probable event, leading to a significant peak at m/z 113 ([M-15]⁺).

Ring-opening and subsequent fragmentation: The lactone ring can open, followed by losses of neutral molecules like carbon monoxide (CO) or carbon dioxide (CO₂).

A typical mass spectrum would display the molecular ion and a series of fragment ions, with the most stable fragment forming the "base peak" (100% relative abundance).

While standard GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) offers the precision required to confirm the elemental composition of a molecule. HRMS instruments can measure mass-to-charge ratios to four or more decimal places, allowing for the unambiguous determination of a molecular formula.

For this compound, the molecular formula is C₇H₁₂O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass is 128.08373 Da. uni.lu An HRMS measurement yielding a value extremely close to this calculated mass (typically within 5 parts per million, ppm) provides definitive confirmation of the compound's molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₇H₁₂O₂ | 128.08373 |

| [M+H]⁺ | C₇H₁₃O₂⁺ | 129.09100 |

| [M+Na]⁺ | C₇H₁₂NaO₂⁺ | 151.07294 |

Tandem Mass Spectrometry (MS/MS) provides deeper insight into the structure of a molecule by analyzing its fragmentation pathways. researchgate.net In an MS/MS experiment, a specific "precursor" ion (e.g., the protonated molecular ion, [M+H]⁺, at m/z 129) is selected from the initial mass spectrum. This isolated ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment. The resulting "product" ions are then analyzed by a second mass spectrometer. nih.govresearchgate.net

This technique helps to establish connectivity within the molecule. For the [M+H]⁺ ion of this compound, fragmentation pathways common to five-membered lactones include the neutral losses of water (H₂O) and carbon monoxide (CO). researchgate.net The sequence of these losses and the resulting product ions can be used to map the structure and confirm the identity of the precursor ion. For instance, observing a loss of 18 Da (water) followed by a loss of 28 Da (carbon monoxide) from the precursor ion would be a characteristic fragmentation cascade for this class of compounds. researchgate.netlongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing information about the chemical environment, connectivity, and spatial proximity of atoms.

The structure of this compound contains several distinct groups of protons and carbons, which would give rise to a predictable set of signals in the ¹H and ¹³C NMR spectra. Based on the molecule's structure, which lacks symmetry through the C3-C4 bond, five distinct carbon signals and four distinct proton signals are expected.

¹H NMR: The spectrum would feature signals corresponding to the two geminal methyl groups at C5 (which are diastereotopic and thus may appear as two separate singlets), the methyl group at C3 (a doublet due to coupling with the adjacent proton), the methylene (B1212753) protons at C4 (two complex multiplets as they are diastereotopic and couple with the C3 proton), and the methine proton at C3 (a multiplet). The chemical shifts are influenced by adjacent electron-withdrawing groups, with protons closer to the ester oxygen and carbonyl group appearing further downfield.

¹³C NMR: The spectrum would show five signals: one for the carbonyl carbon (C2, highly deshielded, ~175-180 ppm), one for the quaternary carbon (C5), one for the methine carbon (C3), one for the methylene carbon (C4), and signals for the three methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||||

|---|---|---|---|---|---|

| Position | Predicted Shift (ppm) | Multiplicity | Integration | Position | Predicted Shift (ppm) |

| C5-CH₃ (a) | ~1.3 | Singlet | 3H | C=O (C2) | ~177 |

| C5-CH₃ (b) | ~1.4 | Singlet | 3H | C5 | ~85 |

| C3-CH₃ | ~1.2 | Doublet | 3H | C3 | ~40 |

| C4-H₂ | ~1.8 - 2.2 | Multiplet | 2H | C4 | ~35 |

| C3-H | ~2.5 | Multiplet | 1H | Methyl Carbons | ~20-30 |

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are related, confirming the structural backbone pieced together from 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key COSY correlation would be observed between the methine proton at C3 and the methylene protons at C4, as well as between the C3 proton and the protons of its attached methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

For this compound, the most prominent and diagnostic feature in the IR spectrum would be the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. This typically appears at a high frequency, around 1770-1795 cm⁻¹, due to the ring strain. nih.govresearchgate.net Other significant bands would include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹.

C-O Stretching: The C-O single bond stretches within the ester group would produce strong bands in the 1000-1300 cm⁻¹ region.

C-H Bending: Vibrations from the bending of C-H bonds in the CH₂, and CH₃ groups would be visible in the 1350-1470 cm⁻¹ range.

The Raman spectrum would also show the C=O stretch, although it is typically weaker than in the IR spectrum. However, the symmetric vibrations of the carbon skeleton and C-H bonds are often more prominent in the Raman spectrum, providing complementary information for a complete vibrational analysis. researchgate.netnih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 | Medium-Strong | Strong |

| C=O Stretch | γ-Lactone | 1770 - 1795 | Very Strong | Medium |

| C-H Bend | Aliphatic (CH₃, CH₂) | 1350 - 1470 | Medium | Medium |

| C-O Stretch | Ester | 1000 - 1300 | Strong | Weak-Medium |

Hyphenated Analytical Platforms for Complex Matrices Containing Oxolanones

The analysis of this compound and other related oxolanones in complex matrices such as food, beverages, and environmental samples presents a significant analytical challenge. The low concentrations of these compounds, coupled with the intricate mixture of other volatile and non-volatile components, necessitate the use of highly sensitive and selective analytical techniques. Hyphenated analytical platforms, which couple a separation technique with a detection technique, have emerged as the gold standard for such demanding analyses. These integrated systems provide enhanced resolution, improved identification capabilities, and lower detection limits compared to standalone methods.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of volatile and semi-volatile compound analysis. In the context of oxolanones, GC-MS combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. The separation is typically achieved on capillary columns with different stationary phases, allowing for the separation of isomeric and structurally similar lactones. Following separation, the mass spectrometer fragments the eluting compounds into characteristic ions, providing a molecular fingerprint for unambiguous identification.

For exceedingly complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers a substantial leap in separation power. mdpi.com This technique utilizes two columns of different polarity, providing an orthogonal separation mechanism that significantly increases peak capacity and resolution. mdpi.com This is particularly advantageous for resolving trace-level oxolanones from co-eluting matrix components that might interfere with their detection in conventional one-dimensional GC-MS.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful hyphenated technique, particularly for less volatile or thermally labile lactones. While this compound is amenable to GC-MS, LC-MS/MS can be a valuable tool for analyzing a broader range of oxolanones and their metabolites in biological and environmental matrices. The selectivity of tandem mass spectrometry, with its use of multiple reaction monitoring (MRM), allows for the highly sensitive and specific quantification of target analytes even in the presence of significant background noise.

The following data tables provide a summary of typical analytical parameters used in the analysis of this compound and related lactones using hyphenated techniques. It is important to note that specific retention times and indices can vary depending on the exact chromatographic conditions, including the column type, temperature program, and carrier gas flow rate.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Lactone Analysis

| Compound | Retention Index (Non-Polar Column) | Retention Index (Polar Column) | Key Mass Fragments (m/z) |

| This compound | Data not available | Data not available | 128 (M+), 113, 85, 70, 57, 43 |

| gamma-Butyrolactone (analogous) | 1085 | 1845 | 86 (M+), 56, 42, 28 |

| gamma-Valerolactone (analogous) | 1048 | 1792 | 100 (M+), 85, 56, 41 |

| gamma-Hexalactone (analogous) | 1145 | 1887 | 114 (M+), 99, 85, 56 |

Note: Retention indices are approximate and can vary based on the specific non-polar (e.g., DB-5) and polar (e.g., WAX) columns and analytical conditions used. Mass fragments for this compound are predicted based on its structure, while data for analogous compounds are from experimental observations.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Oxolanone Analysis

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

| This compound | 129.1 [M+H]+ | 111.1, 83.1, 55.1 | 10-25 |

| Pantolactone (analogous) | 131.1 [M+H]+ | 113.1, 85.1, 71.1 | 10-20 |

| alpha-Angelica Lactone (analogous) | 99.1 [M+H]+ | 81.1, 69.1, 53.1 | 15-30 |

Note: The precursor and product ions are based on positive electrospray ionization (ESI+). Collision energies are instrument-dependent and require optimization for each specific compound and analytical setup.

The detailed research findings from studies utilizing these hyphenated platforms have been instrumental in identifying and quantifying oxolanones in a variety of matrices. For instance, the analysis of wine volatiles has revealed the presence of a wide array of lactones, including isomers of whiskey lactone and various gamma- and delta-lactones, which contribute significantly to the aroma profile. nih.gov The enhanced separation capabilities of GCxGC have been particularly valuable in differentiating these structurally similar compounds in the complex wine matrix. mdpi.com

In environmental analysis, hyphenated techniques are crucial for detecting and quantifying trace levels of synthetic lactones that may act as pollutants. The sensitivity and selectivity of LC-MS/MS, for example, allow for the monitoring of these compounds in water and soil samples at concentrations relevant to environmental quality standards.

Computational and Theoretical Chemistry Studies on 3,5,5 Trimethyloxolan 2 One

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in elucidating the three-dimensional structure and conformational preferences of 3,5,5-Trimethyloxolan-2-one. The five-membered ring of an oxolanone is not planar and can adopt various puckered conformations.

The conformational landscape of γ-lactones, such as this compound, is characterized by a series of low-energy envelope (E) and twist (T) conformations. For the parent γ-butyrolactone, the ring can pucker in several ways, and the introduction of substituents, like the three methyl groups in this compound, significantly influences the relative energies of these conformers.

Computational studies on substituted γ-butyrolactones have shown that the energy differences between various conformers can be subtle, often within a few kcal/mol. nih.gov The preferred conformation seeks to minimize steric strain and other non-bonded interactions. For γ-valerolactone, which has a single methyl group, an equilibrium exists between two envelope conformations, with the conformer having a pseudo-equatorial methyl group being more stable. rsc.org In the case of this compound, the gem-dimethyl groups at the C5 position and the methyl group at the C3 position will dictate the most stable conformation, likely favoring a structure that minimizes steric clashes between these groups. The potential energy surface (PES) for such molecules is typically explored by systematically changing the dihedral angles of the ring to map out the energy minima corresponding to stable conformers. auremn.org.br

| Lactone Type | Dominant Conformations | Typical Energy Difference (kcal/mol) | Key Influencing Factors |

|---|---|---|---|

| γ-Butyrolactone (unsubstituted) | Envelope (E) and Twist (T) | < 1 | Torsional strain |

| γ-Valerolactone (5-methyl) | Envelope (C4 out of plane) | ~0.5 - 1.0 | Pseudo-equatorial vs. pseudo-axial substituent |

| Substituted γ-Lactones | Varies (E and T forms) | 1 - 5 | Steric hindrance, solvent interactions nih.gov |

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments. By simulating the motion of atoms over time, MD can reveal how the molecule flexes, vibrates, and interacts with its surroundings, such as a solvent. sioc-journal.cnnih.gov

For flexible molecules like lactones, MD simulations can explore the conformational space and the transitions between different low-energy states. mdpi.com These simulations can provide insights into the conformational plasticity of the lactone ring, which can be crucial for its biological activity or its behavior in chemical reactions. diva-portal.orgacs.org For instance, simulations can show how the methyl substituents on the this compound ring restrict its flexibility compared to unsubstituted γ-butyrolactone.

Quantum Chemical Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure of this compound, which is essential for understanding its bonding, spectroscopic properties, and reactivity.

DFT calculations are widely used to optimize the geometry and calculate the electronic properties of molecules like lactones. nih.govrsc.org These calculations can determine bond lengths, bond angles, and the distribution of electron density within the molecule. For this compound, DFT can be used to analyze the electronic effects of the methyl groups on the lactone ring.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further insights into the bonding by examining the interactions between orbitals. researchgate.netdiva-portal.org This can reveal, for example, the extent of delocalization of the lone pairs on the oxygen atoms into the carbonyl group, which affects the reactivity of the lactone. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results for structure verification. researchgate.netmdpi.com For this compound, methods like DFT can be used to calculate:

Infrared (IR) and Raman spectra: By calculating the vibrational frequencies, the characteristic peaks in the IR and Raman spectra can be predicted. mdpi.com

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts and spin-spin coupling constants can be computed to aid in the interpretation of experimental NMR data. nih.govauremn.org.br

Furthermore, DFT is used to calculate various reactivity descriptors that help in predicting the chemical behavior of the molecule. researchgate.net These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron (propensity to be oxidized). researchgate.net |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added (propensity to be reduced). researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -(I+A)/2 | A measure of electrophilic character. researchgate.net |

A significant application of quantum chemistry is the study of reaction mechanisms. For this compound, this includes reactions such as hydrolysis or ring-opening polymerization. researchgate.netacs.orgege.edu.tr Computational methods can map out the entire reaction pathway, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states. mdpi.commdpi.com

The activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated from the energy difference between the reactants and the transition state. acs.org DFT calculations are frequently employed to locate the geometry of the transition state and compute the activation barrier. diva-portal.org For instance, in the hydrolysis of a lactone, calculations can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism and how the presence of the methyl groups in this compound affects the energy profile of this reaction. mdpi.comresearchgate.net Studies on similar lactones have shown that the activation barrier for ring-opening is a key determinant of reactivity. acs.orgresearchgate.net

Environmental Dynamics and Degradation Pathways of 3,5,5 Trimethyloxolan 2 One

Environmental Presence and Distribution in Natural Systems

Direct evidence for the widespread environmental presence and distribution of 3,5,5-Trimethyloxolan-2-one is not extensively documented in scientific literature. However, its identification in specific natural and processed materials suggests potential pathways for its release into the environment.

One study identified 3,4,5-trimethyloxolan-2-one as a volatile compound present in Periplocae Cortex, the root bark of a plant. mdpi.com Another study detected lactones, including those with similar structural features, in fermented rice brans. foodandnutritionjournal.orgfoodandnutritionjournal.orgresearchgate.net The presence of this compound in plant matter and fermented products indicates that it can be a naturally occurring volatile organic compound.

Furthermore, a structurally related compound, 5-ethyl-4,4,5-trimethyloxolan-2-one, was tentatively identified in industrial wastewater, suggesting that industrial processes may be a potential source of similar lactones in aquatic environments. acs.org The detection of related lactones in such matrices implies that this compound could potentially be found in environmental compartments receiving agricultural runoff or industrial effluents. However, comprehensive monitoring data for this compound in soil, water, and air is currently lacking.

Table 1: Documented and Potential Occurrences of this compound and Related Compounds

| Compound Name | Matrix | Type of Occurrence | Potential Environmental Relevance |

| 3,4,5-Trimethyloxolan-2-one | Periplocae Cortex | Natural Volatile | Release from plant decomposition |

| Lactones (general) | Fermented Rice Bran | Fermentation Product | Entry into waste streams from food processing |

| 5-Ethyl-4,4,5-trimethyloxolan-2-one | Industrial Wastewater | Anthropogenic | Direct release into aquatic environments |

Mechanistic Understanding of Environmental Degradation

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For this compound, these processes can be broadly categorized into photolytic, biological, hydrolytic, and thermal/oxidative degradation. While specific studies on this compound are scarce, the degradation mechanisms of the lactone functional group and related structures provide a basis for understanding its likely environmental fate.

Photolytic Degradation Processes

Photolytic degradation, initiated by the absorption of light, can be a significant transformation pathway for organic compounds in the environment. For lactones, this can involve the cleavage of the ester bond or other susceptible bonds within the molecule.

Biotransformation by Microbial Communities

Microbial degradation is a key process in the removal of organic compounds from the environment. Various microorganisms, including bacteria and fungi, possess enzymes that can break down complex organic molecules. nih.govresearchgate.netijcmas.com

Studies on related compounds indicate that the γ-butyrolactone ring can be subject to microbial attack. For instance, some fungi, such as Aspergillus sydowii, have been shown to biodegrade organophosphate pesticides, which can sometimes contain heterocyclic moieties, through various enzymatic reactions. nih.gov Furthermore, some bacterial strains can assimilate γ-butyrolactone by first hydrolyzing the lactone ring. nih.gov For example, Agrobacterium tumefaciens C58 possesses a lactonase that opens the γ-butyrolactone ring, initiating a degradation pathway. nih.gov It is plausible that similar enzymatic processes could lead to the biotransformation of this compound in soil and aquatic environments rich in microbial communities. The methyl groups on the ring may influence the rate and specificity of microbial degradation.

Hydrolytic Cleavage Mechanisms

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ester linkage in the lactone ring of this compound is susceptible to hydrolysis. This reaction is often catalyzed by acids or bases. europa.eu

In environmental settings, the pH of the surrounding water plays a crucial role. Generally, the hydrolysis of lactones is significantly faster under alkaline conditions. foodandnutritionjournal.orguni-due.de The reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the opening of the lactone ring to form a hydroxy carboxylate. Under neutral or acidic conditions, the hydrolysis of many lactones is considerably slower. Given that most natural waters have a pH between 6 and 9, base-catalyzed hydrolysis could be a relevant degradation pathway for this compound, particularly in alkaline waters. The half-life for this process would be dependent on both pH and temperature. foodandnutritionjournal.orguni-due.de

Table 2: General Hydrolysis Behavior of Lactones in Environmental Conditions

| Condition | General Reactivity | Primary Product |

| Acidic (pH < 7) | Slow | Hydroxycarboxylic acid (in equilibrium) |

| Neutral (pH ≈ 7) | Generally slow | Hydroxycarboxylic acid |

| Alkaline (pH > 7) | Faster | Hydroxycarboxylate salt |

Thermal and Oxidative Degradation in Environmental Contexts

Thermal degradation of this compound is unlikely to be a significant process under typical environmental temperatures. However, in specific environmental contexts, such as during the burning of biomass where it might be present, or in high-temperature industrial processes, thermal degradation could occur.

Oxidative degradation, on the other hand, can occur at ambient temperatures, often initiated by reactive oxygen species. Studies on the thermal oxidation of other organic compounds, like polyethylene, have shown the formation of various products, including ketones, carboxylic acids, and other lactones. researchgate.net The presence of tertiary carbons in the structure of this compound (at position 5) could be susceptible to oxidative attack, potentially leading to ring-opening or the formation of other oxidized derivatives.

Identification and Fate of Environmental Transformation Products

The degradation of a parent compound leads to the formation of transformation products, which may have their own environmental fate and toxicological profiles. Identifying these products is crucial for a complete environmental risk assessment.

As there is a lack of specific studies on the degradation of this compound, the identification of its environmental transformation products is largely speculative and based on the known reactivity of the lactone functional group.

From Hydrolysis: The primary and most predictable transformation product from the hydrolysis of this compound would be 4-hydroxy-2,2,4-trimethylpentanoic acid . This ring-opened product would likely be more water-soluble and potentially more amenable to further microbial degradation than the parent lactone.

From Biodegradation: Microbial action could lead to a variety of transformation products. Following an initial hydrolysis, the resulting hydroxy acid could be further metabolized through pathways such as beta-oxidation. rsc.org This could lead to smaller carboxylic acids and eventually mineralization to carbon dioxide and water.

From Photolysis and Oxidation: Photolytic and oxidative processes could lead to more complex mixtures of products. Potential transformations could include the formation of ketones, smaller carboxylic acids, and other oxidized derivatives resulting from the cleavage of the ring or modification of the methyl groups.

A study on the microbial degradation of the related compound 3,5,6-trichloro-2-pyridinol (B117793) identified several intermediate metabolites, highlighting that biodegradation can proceed through multiple pathways, including hydrolytic dechlorination and denitrification. nih.gov This suggests that the biodegradation of this compound could also yield a range of intermediate products before complete mineralization.

Table 3: Predicted Primary Transformation Products of this compound

| Degradation Pathway | Predicted Primary Transformation Product(s) | Potential Subsequent Fate |

| Hydrolysis | 4-hydroxy-2,2,4-trimethylpentanoic acid | Further microbial degradation |

| Biodegradation | 4-hydroxy-2,2,4-trimethylpentanoic acid, smaller carboxylic acids | Mineralization (CO2 + H2O) |

| Photolysis/Oxidation | Ketones, smaller carboxylic acids, other oxidized derivatives | Further degradation or persistence |

Methodologies for Environmental Monitoring of Oxolanones

The environmental monitoring of oxolanones, including this compound, is crucial for understanding their distribution, fate, and potential ecological impact. Various analytical techniques are employed to detect and quantify these compounds in different environmental matrices such as water, soil, and air. These methods are often characterized by high sensitivity and selectivity to handle the complexity of environmental samples and the typically low concentrations of the target analytes.

The selection of an appropriate analytical method depends on several factors, including the physicochemical properties of the specific oxolanone, the nature of the environmental sample, the required detection limits, and the intended application, from routine monitoring to detailed research studies. Commonly employed methodologies involve chromatographic separation coupled with mass spectrometric detection.

Recent advancements in analytical instrumentation have significantly improved the ability to identify and quantify trace levels of organic contaminants. For oxolanones, techniques combining gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) are prevalent. foodandnutritionjournal.org Sample preparation is a critical step in the analytical workflow, aiming to extract and concentrate the analytes from the sample matrix while removing interfering substances.

Chromatographic and Spectrometric Techniques

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, making it suitable for the determination of this compound. In one study, GC-MS was utilized to identify volatile components in Periplocae Cortex, where 3,4,5-trimethyloxolan-2-one was detected. mdpi.com Another study on industrial wastewater analysis employed GC with high-resolution time-of-flight mass spectrometry (GC-EI&CI-TOFMS) for non-target screening, which tentatively identified 5-ethyl-4,4,5-trimethyloxolan-2-one. acs.org These instances demonstrate the capability of GC-MS based methods in identifying substituted oxolanones in complex matrices.

For less volatile or thermally labile oxolanones, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method. asm.org These techniques are highly sensitive and specific, allowing for the detection of compounds at very low concentrations. vliz.be The choice between GC-MS and LC-MS often depends on the specific properties of the analyte and the complexity of the sample matrix.

The table below summarizes some of the key analytical techniques used for the monitoring of oxolanones and related compounds in environmental samples.

| Analytical Technique | Sample Matrix | Key Features | Reference |

| GC-MS | Herbal materials, Industrial Wastewater | Suitable for volatile compounds, provides structural information for identification. | mdpi.comacs.org |

| LC-MS/LC-MS/MS | Meat extracts, Environmental Samples | High sensitivity and selectivity, suitable for a wide range of polarities. | asm.orgvliz.be |

| SPME-GC-MS | Rice Brans, Soil | Solvent-free extraction, good for trace analysis of volatile and semi-volatile compounds. | foodandnutritionjournal.orgresearchgate.net |

| UHPLC-HRMS | Marine Sediments | High resolution and sensitivity, allows for precise mass determination and identification. | vliz.be |

Sample Preparation and Extraction

Effective sample preparation is paramount for reliable environmental monitoring. Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that has been successfully coupled with GC-MS for the analysis of volatile compounds in various matrices, including fermented rice brans where lactones were identified. foodandnutritionjournal.org This method involves the exposure of a coated fiber to the sample, where analytes are adsorbed onto the fiber and then thermally desorbed into the GC inlet. foodandnutritionjournal.org

For soil samples, methods such as accelerated solvent extraction (ASE) followed by solid-phase extraction (SPE) cleanup have been developed for the quantification of N-acyl homoserine lactones, a class of compounds containing a lactone ring. researchgate.net These methods are designed to efficiently extract the analytes from the complex soil matrix and purify them before instrumental analysis. researchgate.net

The table below presents details of a sample preparation and analysis method used for identifying lactones in a solid matrix.

| Parameter | Description |

| Sample Type | Fermented and Non-fermented Rice Bran |

| Extraction Method | Headspace Solid-Phase Microextraction (HS-SPME) |

| SPME Fiber | DVB/CAR/PDMS, 50/30 μm |

| Extraction Temperature | 80°C |

| Extraction Time | 30 minutes |

| Analytical Instrument | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Identified Compound | (3R)-3,4,4-trimethyloxolan-2-one |

| Reference | foodandnutritionjournal.org |

Research Findings on Environmental Degradation

Understanding the degradation pathways of oxolanones is essential for assessing their environmental persistence. Both abiotic and biotic processes can contribute to the breakdown of these compounds.

Abiotic Degradation: Abiotic degradation of lactones can occur through processes like hydrolysis and photolysis. The stability of the lactone ring is significantly influenced by pH. frontiersin.org In alkaline conditions, the lactone ring can undergo hydrolysis, opening the ring to form the corresponding hydroxy acid. frontiersin.orgrsc.org Temperature also plays a role, with higher temperatures generally accelerating the rate of hydrolysis. frontiersin.org Sunlight exposure can potentially lead to photolytic degradation, especially for compounds with unsaturated structures. mdpi.com

Biotic Degradation: Microbial activity is a key factor in the biotic degradation of many organic compounds in the environment. mdpi.com For some lactones, such as N-acyl homoserine lactones, biodegradation by microorganisms has been well-documented. oup.com This can involve enzymatic hydrolysis of the lactone ring by lactonases or cleavage of the acyl side chain. oup.com The presence of specific microbial populations in soil and water can therefore significantly influence the persistence of oxolanones. researchgate.net

The following table summarizes the key degradation pathways for lactones in the environment.

| Degradation Pathway | Description | Influencing Factors | Reference |

| Abiotic Hydrolysis | Opening of the lactone ring to form a hydroxy acid. | pH (accelerated in alkaline conditions), Temperature | frontiersin.orgrsc.org |

| Photolysis | Degradation induced by sunlight. | Light intensity, Presence of photosensitizers | mdpi.com |

| Biotic Degradation | Microbial breakdown of the compound. | Presence of specific microorganisms, Soil/water conditions | mdpi.comoup.comresearchgate.net |

Biological Interactions and Biotransformations of 3,5,5 Trimethyloxolan 2 One

Microbial Metabolism and Detoxification Pathways

Lactones are prevalent in nature, often serving as products of the secondary metabolism of microorganisms, plants, and other organisms. mdpi.com In microbial ecosystems, certain lactones, particularly N-acyl-homoserine lactones (AHLs), function as signaling molecules in a process known as quorum sensing. ontosight.aimbl.or.kr This cell-to-cell communication system allows bacteria to coordinate gene expression and collective behaviors like biofilm formation and virulence factor production based on population density. mbl.or.krresearchgate.net

While 3,5,5-Trimethyloxolan-2-one is not an AHL, its presence as a volatile organic compound (VOC) in environments shared by diverse microbial communities suggests it can influence microbial interactions. nih.govfrontiersin.org The degradation or transformation of such compounds can alter the chemical landscape of a microbial habitat, potentially affecting community structure and function. researchgate.net Some bacteria have been shown to possess enzymes that specifically degrade lactones, a process termed "quorum quenching," which interferes with quorum sensing. microbiologyresearch.org The ability of certain microbes to utilize lactones or their degradation products as a carbon source indicates their role in nutrient cycling within the ecosystem. microbiologyresearch.org

Microorganisms, particularly fungi and yeasts, are known to be effective biocatalysts for transforming lactone structures. mdpi.comnih.gov These biotransformations are mediated by a variety of enzymes that can modify the lactone ring, leading to compounds with different chemical and biological properties. nih.govnih.gov

Key enzymatic reactions involved in lactone metabolism include:

Hydroxylation: Cytochrome P450 monooxygenases can introduce hydroxyl groups onto the lactone structure, which is often a critical first step in its degradation. nih.gov

Hydrolytic Dehalogenation: In cases where the lactone is halogenated, fungi can use hydrolytic dehalogenation to replace a halogen atom with a hydroxyl group. mdpi.comnih.gov

β-Oxidation: Fungi and yeasts like Yarrowia lipolytica can utilize a modified β-oxidation pathway to shorten the side chains of hydroxy fatty acids, which then spontaneously cyclize to form γ-lactones. nih.govmdpi.com

Baeyer-Villiger Oxidation: Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that can synthesize lactones from cyclic ketones. nih.gov

Lactonolysis: Lactonase enzymes can hydrolyze the ester bond of the lactone ring, opening it up for further metabolism. microbiologyresearch.org This is a key step in quorum quenching, where AHLs are inactivated. researchgate.netmicrobiologyresearch.org

Fungi are particularly adept at these transformations, with various strains capable of producing new, structurally different lactones from precursor compounds. mdpi.comnih.govresearchgate.net

Table 1: Microbial Strains and Enzymes in Lactone Biotransformation

| Microbial Group | Example Strains | Enzyme Classes Involved | Transformation Type | Reference(s) |

| Fungi | Fusarium culmorum, Fusarium solani, Beauveria bassiana, Cunninghamella japonica | Hydrolases, Monooxygenases | Hydrolytic dehalogenation, Hydroxylation | mdpi.comnih.govresearchgate.net |

| Yeast | Yarrowia lipolytica, Saccharomyces cerevisiae | Peroxisomal β-oxidation enzymes | Production of γ-lactones from hydroxy fatty acids | nih.govmdpi.com |

| Bacteria | Bacillus sp., Agrobacterium tumefaciens | Lactonases, Acylases | Lactone ring hydrolysis (Quorum Quenching) | microbiologyresearch.org |

Interactions with Plant Systems and Phytoremediation Potential

This compound, as a volatile organic compound (VOC), can interact with plant systems in various ways. mdpi.com Research has shown that some fungal secondary metabolites, including certain lactones, can exhibit phytotoxic effects, such as inhibiting seed germination and seedling growth. nih.gov Specifically, some volatile ketones and alcohols have been shown to suppress the germination and biomass of plants like Arabidopsis thaliana. mdpi.com

The emission of VOCs is a known factor in plant-pathogen interactions. nih.govfrontiersin.orgnih.gov For instance, wheat plants infected with certain fungal pathogens emit specific blends of VOCs, and 3,5,5-trimethyl-2-hexene, a structurally similar compound, has been identified in the VOC profile of wheat infected with powdery mildew. nih.govnih.gov This indicates that such compounds play a role in the chemical ecology of plant health and disease.

Given its organic nature, there is potential for the removal of this compound from contaminated soil and water through phytoremediation. This eco-friendly technology utilizes plants to degrade, contain, or remove environmental contaminants.

Potential phytoremediation mechanisms include:

Phytodegradation: Plants and their associated microbes can break down organic pollutants.

Phytoextraction: Plants can take up contaminants through their roots and accumulate them in their biomass.

Phytovolatilization: Plants can take up contaminants from the soil and release them into the atmosphere as volatile compounds.

Table 2: Phytoremediation Techniques for Organic Compounds

| Technique | Description | Applicability to this compound |

| Phytodegradation | Breakdown of contaminants within plant tissues by metabolic enzymes or by enzymes secreted by the plant. | Plausible, as plants possess enzymes that can metabolize organic xenobiotics. |

| Rhizodegradation | Breakdown of contaminants in the soil by microorganisms in the rhizosphere (the area around plant roots). | Highly likely, as the rhizosphere is a zone of intense microbial activity capable of degrading organic compounds. |

| Phytovolatilization | Uptake and transpiration of a contaminant by a plant, with release to the atmosphere in a modified form. | Possible, given the volatile nature of the compound and related structures. nih.gov |

Ecological Significance and Cycles in Biotic Systems

The ecological significance of this compound is tied to its presence as a natural volatile compound and its interactions within ecosystems. Lactones are recognized as secondary metabolites in a wide array of organisms, including microorganisms and plants, and often function as chemical communication signals. mdpi.commdpi.com

Advanced Industrial Applications of 3,5,5 Trimethyloxolan 2 One Beyond Commoditized Uses

Specialized Solvent Applications in Advanced Organic Synthesis

Information regarding the use of 3,5,5-trimethyloxolan-2-one as a specialized solvent in advanced organic synthesis is not extensively documented in publicly available scientific literature. While lactones can sometimes serve as polar aprotic solvents, the specific application of this compound in that capacity is not a prominent feature of its industrial profile. Its value appears to lie more in its function as a building block rather than a reaction medium.

Role in Polymer Science and Material Engineering

The potential for this compound in polymer science is noted by its classification as a material building block by some chemical suppliers. bldpharm.combldpharm.com Lactones, as a class, can serve as monomers for ring-opening polymerization to produce polyesters. This positions this compound as a potential candidate for creating specialized polymers. However, detailed research findings or established industrial applications demonstrating its specific use in polymer synthesis or material engineering are not widely reported. Its precursor, 4-hydroxy-2,4-dimethylpentanoic acid, is derived from the oxidation of 4-hydroxy-2,4-dimethylpent-2-enal, indicating a synthetic pathway rooted in aldol (B89426) condensation reactions. While related lactones are studied for creating biodegradable polymers, the specific contributions and properties of polymers derived from this compound remain a subject for further research.

Niche Applications in Chemical Manufacturing

The most significant applications of this compound are found in niche areas of chemical manufacturing, particularly as a synthetic intermediate and a component in fragrances and flavors.

The compound is recognized as a heterocyclic building block, valuable for synthesizing more complex organic molecules. bldpharm.combldpharm.com Its utility stems from the reactivity of the lactone ring, which can be opened to introduce a specific carbon skeleton into a new molecule. The precursor acid, 4-hydroxy-2,4-dimethylpentanoic acid, is explicitly noted for its role in producing specialty chemicals.

A primary niche application is in the flavor and fragrance industry. cymitquimica.com this compound is described as a colorless to pale yellow liquid possessing a characteristic sweet, fruity odor. cymitquimica.com This property makes it suitable for use as a flavoring agent in the food industry and as a fragrance component in various consumer products. cymitquimica.com Its synthesis from precursors like isobutyraldehyde (B47883) and acetone, followed by oxidation and cyclization, provides a pathway to this specialty chemical.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2610-96-0 | cymitquimica.com |

| Molecular Formula | C₇H₁₂O₂ | cymitquimica.com |

| Molecular Weight | 128.17 g/mol | cymitquimica.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |